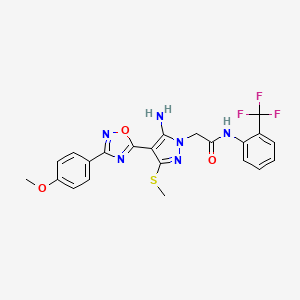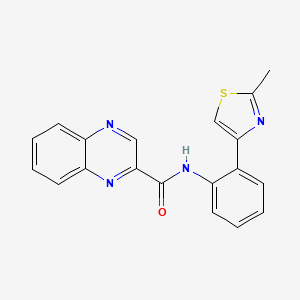
N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide” is a chemical compound with the molecular formula C19H14N4OS and a molecular weight of 346.41. It belongs to the class of quinoxaline derivatives, which are nitrogen-containing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinoxaline core, a phenyl group, and a 2-methylthiazol-4-yl group. The exact structure is not available in the literature.
Scientific Research Applications
Radioligands for Peripheral Benzodiazepine Receptors
N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide derivatives have been explored for their potential as radioligands. Specifically, novel quinoline-2-carboxamide derivatives, labeled with carbon-11, have been evaluated for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These studies indicate the potential for using quinoxaline derivatives in imaging studies related to neuroinflammation and neurodegeneration (Matarrese et al., 2001).
High-Performance Polyamides
Quinoxaline moiety-containing aromatic diamines have been synthesized and used to create new polyamides with excellent thermal stability. These materials exhibit good solubility in polar aprotic solvents and show high glass transition temperatures, making them suitable for advanced material applications where thermal resistance is crucial (Patil et al., 2011).
Antimicrobial Activity
Quinoxaline derivatives have shown promising results in antimicrobial studies. Specifically, quinoxaline N,N-dioxide and some of its derivatives have demonstrated activity against bacterial and yeast strains, suggesting potential applications in developing new antimicrobial agents (Vieira et al., 2014).
Neuroprotective Agents
Derivatives of quinoxaline, such as 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been investigated for their neuroprotective properties, particularly in the context of cerebral ischemia. NBQX acts as a potent and selective inhibitor of the non-NMDA glutamate receptor subtype, providing protection against global ischemia even when administered post-ischemic challenge (Sheardown et al., 1990).
Antituberculosis Agents
Research into quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives has yielded compounds with significant in vitro anti-tuberculosis activity. These findings support the development of new anti-tuberculosis treatments that could enhance or complement existing chemotherapeutic options (Moreno et al., 2003).
Future Directions
Quinoxaline derivatives, including “N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide”, have potential pharmaceutical and industrial applications . Future research could focus on exploring these applications further, as well as investigating the synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound in more detail.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, including anticancer activity .
Mode of Action
It’s known that thiazole derivatives can interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including anticancer activity .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-21-18(11-25-12)13-6-2-3-7-14(13)23-19(24)17-10-20-15-8-4-5-9-16(15)22-17/h2-11H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJGDDQPLZYNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2976662.png)

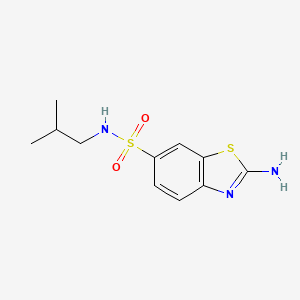
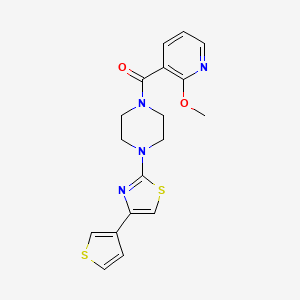
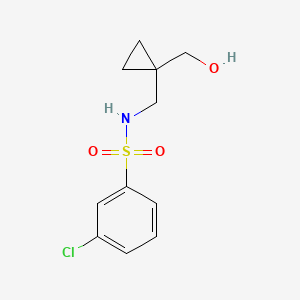
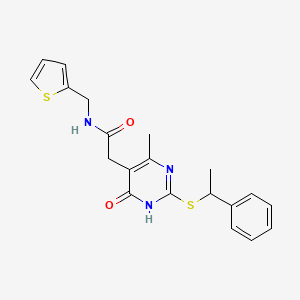
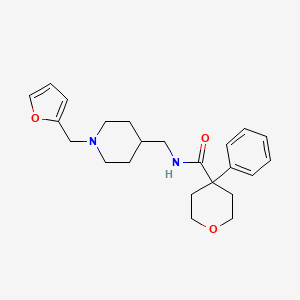
![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)

![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2976676.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2976678.png)

